molecular formula C9H13BO3 B3241108 2-Ethoxy-4-methylphenylboronic acid CAS No. 1451391-71-1

2-Ethoxy-4-methylphenylboronic acid

Cat. No. B3241108
CAS RN: 1451391-71-1
M. Wt: 180.01 g/mol
InChI Key: IXDYORJWBXBHGC-UHFFFAOYSA-N
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Description

2-Ethoxy-4-methylphenylboronic acid is a chemical compound with the molecular formula C9H13BO3 . It has an average mass of 180.009 Da and a monoisotopic mass of 180.095779 Da .


Synthesis Analysis

The synthesis of 2-Ethoxy-4-methylphenylboronic acid can be achieved through various methods. One of the most common methods is the Suzuki–Miyaura coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This method uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular structure of 2-Ethoxy-4-methylphenylboronic acid consists of 9 carbon atoms, 13 hydrogen atoms, and 3 oxygen atoms along with a boron atom . The structure is complex and requires advanced analytical techniques for accurate determination.


Chemical Reactions Analysis

2-Ethoxy-4-methylphenylboronic acid can participate in various chemical reactions. For instance, it can be used in the Suzuki–Miyaura coupling reaction . It can also undergo protodeboronation, a process that involves the removal of a boron group from the molecule .


Physical And Chemical Properties Analysis

2-Ethoxy-4-methylphenylboronic acid is a solid substance . It has a molecular weight of 180.01 . More detailed physical and chemical properties may require specific experimental measurements.

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . “2-Ethoxy-4-methylphenylboronic acid” can be used as one of these organoboron reagents.

Protodeboronation

Protodeboronation is a process where boronic esters are converted into other functional groups . Pinacol boronic esters, such as “2-Ethoxy-4-methylphenylboronic acid”, are highly valuable building blocks in organic synthesis . This process is used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Preparation of Hydroxyphenylnaphthols

“2-Ethoxy-4-methylphenylboronic acid” can be used in the preparation of hydroxyphenylnaphthols, which are 17ß-hydroxysteroid dehydrogenase Type 2 inhibitors . These inhibitors are used in the treatment of diseases like osteoporosis and endometriosis.

Preparation of Axially-chiral Biarylphosphonates

This compound can also be used in the preparation of axially-chiral biarylphosphonates by asymmetric Suzuki coupling . This process is catalyzed by palladium complexes with helically-chiral polyquinoxaline phosphine and polyphosphine copolymers .

Anti-Markovnikov Hydromethylation of Alkenes

“2-Ethoxy-4-methylphenylboronic acid” can be used in the formal anti-Markovnikov hydromethylation of alkenes . This is a valuable but unknown transformation. The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .

Functionalizing Deboronation of Alkyl Boronic Esters

In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed . “2-Ethoxy-4-methylphenylboronic acid” can be used in the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .

Safety and Hazards

2-Ethoxy-4-methylphenylboronic acid can cause skin and eye irritation . It may also cause respiratory irritation . Therefore, it is recommended to avoid breathing its dust, mist, gas or vapours, and avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

The future directions of research on 2-Ethoxy-4-methylphenylboronic acid could involve exploring its potential applications in various chemical reactions and synthesis processes. Its use in the Suzuki–Miyaura coupling makes it a valuable reagent in organic synthesis . Further studies could also focus on improving the synthesis methods and understanding the mechanisms of its reactions.

Mechanism of Action

Target of Action

The primary target of 2-Ethoxy-4-methylphenylboronic acid is the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction .

Mode of Action

In the SM cross-coupling reaction, 2-Ethoxy-4-methylphenylboronic acid interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The SM cross-coupling reaction is the primary biochemical pathway affected by 2-Ethoxy-4-methylphenylboronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway results in the formation of new carbon-carbon bonds, which can have significant downstream effects in organic synthesis .

Result of Action

The primary result of the action of 2-Ethoxy-4-methylphenylboronic acid is the formation of new carbon-carbon bonds through the SM cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, contributing to various areas of research and application .

Action Environment

The action of 2-Ethoxy-4-methylphenylboronic acid in the SM cross-coupling reaction is influenced by several environmental factors. For instance, the reaction conditions need to be exceptionally mild and functional group tolerant . Additionally, the stability of the compound can be influenced by factors such as temperature and pH . These factors can significantly influence the compound’s action, efficacy, and stability.

properties

IUPAC Name

(2-ethoxy-4-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO3/c1-3-13-9-6-7(2)4-5-8(9)10(11)12/h4-6,11-12H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDYORJWBXBHGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C)OCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-4-methylphenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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